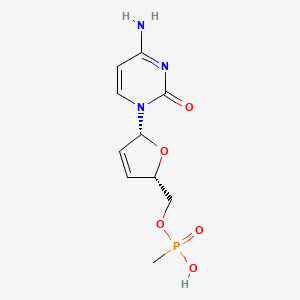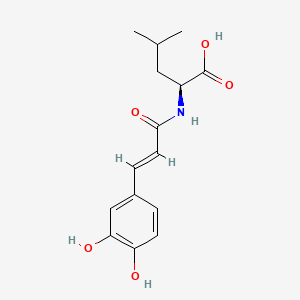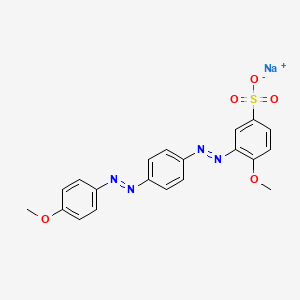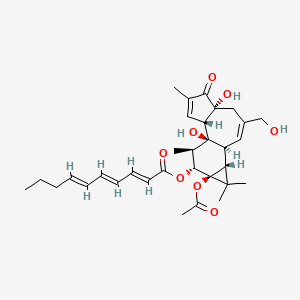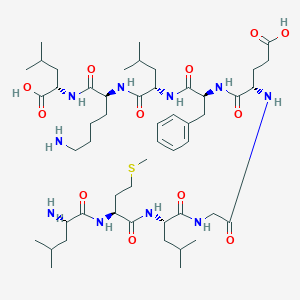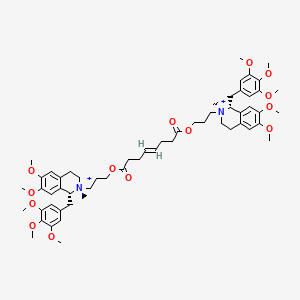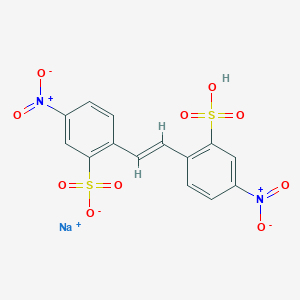
Monosodium 4,4'-dinitrostilbene-2,2'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is an organic compound with the molecular formula C14H9N2O10S2.Na. It is a derivative of stilbene, characterized by the presence of nitro and sulfonate groups. This compound is widely used in the textile industry as a precursor to various dyes and optical brighteners .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monosodium 4,4’-dinitrostilbene-2,2’-disulfonate typically begins with the sulfonation of 4-nitrotoluene, resulting in 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . The monosodium variant can be obtained by adjusting the stoichiometry of the sodium salts used in the reaction.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves controlled sulfonation and oxidation reactions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: It reacts with aniline derivatives to form azo dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common Reagents and Conditions:
Reduction: Typically involves reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Requires aniline derivatives under acidic or basic conditions to facilitate the formation of azo bonds.
Major Products:
Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Substitution: Various azo dyes, including Direct Red 76, Direct Brown 78, and Direct Orange 40.
Scientific Research Applications
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and optical brighteners.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing and brightening fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reduction and substitution reactions. In the case of optical brighteners, the reduction product, 4,4’-diamino-2,2’-stilbenedisulfonic acid, absorbs ultraviolet light and re-emits it as visible blue light, enhancing the brightness of fabrics . The molecular targets and pathways involved in these reactions are primarily the nitro and sulfonate groups, which facilitate the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is unique due to its dual nitro and sulfonate groups, which confer distinct chemical properties. Similar compounds include:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Similar in structure but with two sodium ions instead of one.
4,4’-diamino-2,2’-stilbenedisulfonic acid: The reduced form of the compound, used as an optical brightener.
These compounds share similar applications but differ in their chemical reactivity and specific uses.
Properties
CAS No. |
1581352-76-2 |
|---|---|
Molecular Formula |
C14H9N2NaO10S2 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
sodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b2-1+; |
InChI Key |
CPXWJGQVGBSGDW-TYYBGVCCSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
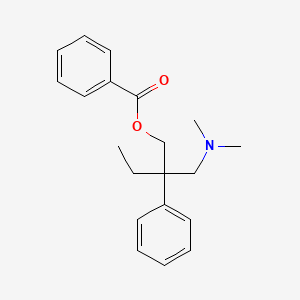

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)


